5-(5-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17813329
Molecular Formula: C11H6BrFOS
Molecular Weight: 285.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6BrFOS |
|---|---|
| Molecular Weight | 285.13 g/mol |
| IUPAC Name | 5-(5-bromo-2-fluorophenyl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H6BrFOS/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H |
| Standard InChI Key | MTBGBXCHDJXSCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)C2=CC=C(S2)C=O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a thiophene ring (a five-membered aromatic system with one sulfur atom) substituted at the 2-position with a carbaldehyde group (-CHO). The 5-position of the thiophene is linked to a 2-fluorophenyl ring, which itself bears a bromine atom at the 5-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption spectra .
Key Structural Features:
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IUPAC Name: 5-(5-bromo-2-fluorophenyl)thiophene-2-carbaldehyde.
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SMILES Notation: C1=CC(=C(C=C1Br)F)C2=CC=C(S2)C=O.
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InChI Key: MTBGBXCHDJXSCJ-UHFFFAOYSA-N.
Physicochemical Properties
Experimental and computational data reveal the following properties:
The density and melting point are inferred from structurally similar compounds, such as 5-(4-fluorophenyl)thiophene-2-carboxaldehyde , while the boiling point aligns with brominated thiophene derivatives .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves a Suzuki-Miyaura coupling between 5-bromo-2-fluorophenylboronic acid and 5-bromo-2-thiophenecarbaldehyde . Key steps include:
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Preparation of 5-bromo-2-thiophenecarbaldehyde: Bromination of 2-thiophenecarbaldehyde using (NBS) in yields this intermediate .
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Cross-Coupling Reaction: A palladium catalyst (e.g., ) facilitates coupling with 5-bromo-2-fluorophenylboronic acid in a toluene/water mixture at 80°C.
Reaction Scheme:
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